molecular formula C12H24N2O B7516122 N-tert-butyl-2-piperidin-1-ylpropanamide

N-tert-butyl-2-piperidin-1-ylpropanamide

Cat. No.: B7516122
M. Wt: 212.33 g/mol
InChI Key: ZKPZNDLBPNSEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A typical introduction would detail its molecular structure, synthesis pathways, and applications (e.g., pharmaceutical intermediates, biochemical research). However, the evidence lacks relevant data to elaborate on these aspects.

Properties

IUPAC Name

N-tert-butyl-2-piperidin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-10(11(15)13-12(2,3)4)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPZNDLBPNSEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

  • describes N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 301196-31-6), which shares a tert-butyl and propanamide backbone but includes an isoindole-dione moiety instead of a piperidine group. No comparative pharmacological or physicochemical data is provided .
  • covers N-tert-butyl-2,2-dimethylpropane-1-imine (CAS 1432-48-0), an imine derivative unrelated to propanamides.

Hypothetical Comparison Framework (No Evidence Support):

Property N-tert-butyl-2-piperidin-1-ylpropanamide N-(tert-butyl)-2-(isoindole-dione)propanamide N-tert-butyl-2,2-dimethylpropane-1-imine
Molecular Weight Not available Not provided in 143.26 g/mol
Functional Groups Piperidine, tert-butyl, propanamide Isoindole-dione, tert-butyl, propanamide Imine, tert-butyl
Applications Unknown (hypothetical: receptor studies) Unknown Industrial synthesis intermediate

Research Findings and Data Gaps

The absence of peer-reviewed studies, pharmacological data, or comparative analyses in the evidence precludes the inclusion of detailed research findings. For instance:

  • prioritizes safety protocols over chemical reactivity or biological activity .

Preparation Methods

Amide Bond Formation Strategies

The central amide bond in N-tert-butyl-2-piperidin-1-ylpropanamide is typically constructed via coupling reactions between a carboxylic acid derivative and tert-butylamine. A widely adopted method involves activating 2-piperidin-1-ylpropanoic acid with hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIPEA) . This approach, adapted from NLRP3 inhibitor syntheses , achieves yields exceeding 85% under anhydrous dichloromethane (DCM) or dimethylformamide (DMF) conditions.

Alternative activation reagents, such as ethyl chloroformate or thionyl chloride, enable in-situ acid chloride formation. For instance, reacting 2-piperidin-1-ylpropanoic acid with thionyl chloride generates the corresponding acyl chloride, which is subsequently treated with tert-butylamine in tetrahydrofuran (THF) at 0–5°C . This method minimizes racemization but requires stringent moisture control.

Piperidine Moiety Incorporation

Introducing the piperidin-1-yl group necessitates nucleophilic substitution or reductive amination. A patent-pending strategy employs alkylation of tert-butylamine precursors with 2-chloropropionyl chloride, followed by piperidine displacement . For example, treating N-tert-butyl-2-chloropropanamide with piperidine in DMF at 90°C for 10 hours achieves 72–88.5% yields, with potassium iodide (KI) enhancing reaction kinetics by mitigating steric hindrance .

Reductive amination offers a complementary route. Condensing tert-butylamine with 2-oxopropionic acid forms an imine intermediate, which is reduced using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol . Subsequent reaction with piperidine in the presence of triethylamine (TEA) affords the target compound, albeit with moderate yields (65–70%) due to competing side reactions.

tert-Butyl Group Protection and Deprotection

The tert-butyl group is often introduced via tert-butyloxycarbonyl (BOC) protection to prevent undesired side reactions during synthesis. A three-step protocol from CN103304472A exemplifies this:

  • Reduction : 3-Pyridone is reduced with sodium borohydride (NaBH4) in NaOH to yield 3-hydroxypiperidine (95% yield).

  • BOC Protection : Reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (BOC2O) in ethanol with potassium carbonate affords 1-BOC-3-piperidinol (94% yield).

  • Oxidation : Oppenauer oxidation using aluminum isopropoxide and cyclohexanone converts the alcohol to 1-BOC-3-piperidone (92.9% yield) .

Deprotection with trifluoroacetic acid (TFA) in DCM reveals the primary amine, which is coupled with 2-piperidin-1-ylpropanoic acid to form the final amide .

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst selection. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity in alkylation steps, achieving 80–85°C reaction temperatures and 72–88.5% yields . Conversely, non-polar solvents (e.g., toluene) favor amide coupling by stabilizing activated intermediates .

Catalytic systems also play a critical role. Aluminum isopropoxide in cyclohexanone optimizes Oppenauer oxidation , while potassium iodide (KI) in DMF accelerates SN2 displacements by solubilizing inorganic salts .

Industrial-Scale Synthesis and Purification

Scaling production requires addressing cost and waste management. The patent CN103304472A outlines a three-step process with an 83% overall yield, emphasizing:

  • Batch Reactor Design : Maintaining temperatures between 80–90°C during NaBH4 reductions.

  • Solvent Recycling : Distilling and reusing pimelinketone post-oxidation.

  • Purification : Vacuum distillation (60 Pa, 104–105°C) to isolate this compound with >98% purity .

Chromatography remains prevalent in laboratory settings, though crystallization from petroleum ether/ethyl acetate mixtures offers a scalable alternative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.